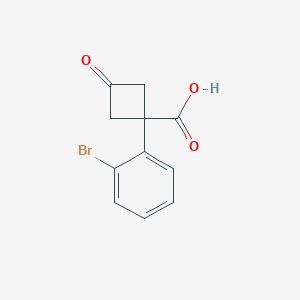![molecular formula C9H15N3O B13062734 [1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13062734.png)
[1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a cyclopropyl group, an isopropyl group, and a methanol group attached to the triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions and proceeds under mild conditions to yield the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydrogen atoms on the triazole ring can be substituted with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are often employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of various substituted triazoles depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Researchers investigate the biological activity of this compound to identify new therapeutic agents.
Medicine
In medicine, this compound and its derivatives are explored for their potential as pharmaceutical agents. Triazole-based drugs are already used to treat various conditions, and this compound may offer new opportunities for drug development.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of [1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The cyclopropyl and isopropyl groups may enhance the compound’s binding affinity and specificity for its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Cyclopropyl-5-(propan-2-yl)-1H-imidazole-2-thiol
- 1-Cyclopropyl-5-(propan-2-yl)-1H-imidazol-2-yl]methanol
- 1-(propan-2-yl)cyclopropyl]methanol
Uniqueness
Compared to similar compounds, [1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H15N3O |
|---|---|
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
(1-cyclopropyl-5-propan-2-yltriazol-4-yl)methanol |
InChI |
InChI=1S/C9H15N3O/c1-6(2)9-8(5-13)10-11-12(9)7-3-4-7/h6-7,13H,3-5H2,1-2H3 |
InChI-Schlüssel |
GKBLYILUDSKHDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(N=NN1C2CC2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-((3A'R,4'R,6'R,6A'R)-4'-(Hydroxymethyl)tetrahydrospiro[cyclopentane-1,2'-furo[3,4-D][1,3]dioxol]-6'-YL)pyrimidine-2,4(1H,3H)-dione](/img/structure/B13062670.png)

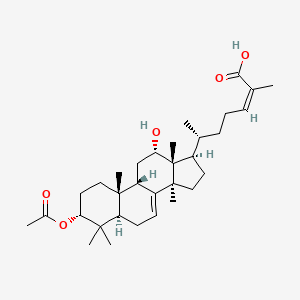
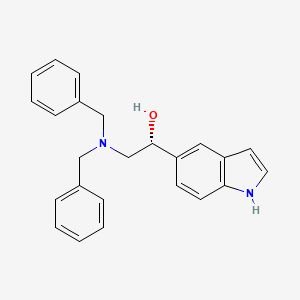

![Methyl 2-acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylate](/img/structure/B13062697.png)

![3-[(4-Chloro-3-fluorobenzyl)oxy]azetidine](/img/structure/B13062716.png)
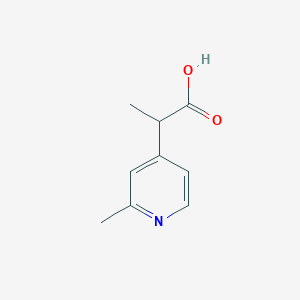
![[2-(1-Ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol](/img/structure/B13062725.png)

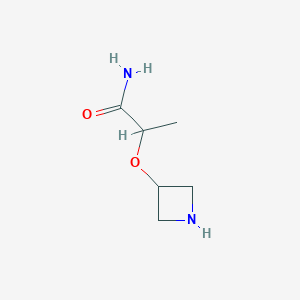
![3-Iodopyrazolo[1,5-a]pyrazine](/img/structure/B13062742.png)
